N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
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Properties
IUPAC Name |
N-[4-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-20-12-8-18(9-13-20)23-16-24(22-7-5-4-6-17(22)2)28(26-23)34(31,32)21-14-10-19(25)11-15-21/h4-15,24,27H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKZYOUCOYVWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, a sulfonamide derivative with a complex pyrazole structure, has garnered attention for its potential biological activities. This compound belongs to a class known for diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H22FNO4S
- Molecular Weight : 373.45 g/mol
The presence of the sulfonamide and pyrazole moieties contributes to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including those similar to our compound. One study reported that certain pyrazole derivatives exhibited significant antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| Compound A | 0.22 | 0.25 | Highly Active |
| Compound B | 0.50 | 0.60 | Moderately Active |
| Compound C | 1.00 | 1.20 | Less Active |
Anti-inflammatory Activity
Sulfonamides are known for their anti-inflammatory properties. The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Research indicates that similar compounds have shown effectiveness in reducing inflammation markers in vitro and in vivo .
Anticancer Potential
Research has indicated that compounds containing pyrazole rings exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth . Molecular docking studies have suggested that the compound may interact with specific cancer-related targets, enhancing its potential as an anticancer agent.
Case Study: Pyrazole Derivatives in Cancer Research
A study focused on a series of pyrazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The most effective derivatives showed IC50 values in the low micromolar range .
The mechanisms underlying the biological activities of sulfonamide derivatives often involve:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes like COX or carbonic anhydrase.
- Interaction with DNA : Some pyrazoles can intercalate into DNA, disrupting replication.
- Modulation of Signaling Pathways : These compounds can influence pathways involved in cell proliferation and apoptosis.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing sulfonamide groups exhibit significant anticancer properties. The incorporation of the pyrazole moiety in N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide enhances its biological activity against various cancer cell lines. Studies indicate that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Antimicrobial Properties
The sulfonamide functional group is known for its antibacterial properties. Compounds similar to this compound have been evaluated for their effectiveness against a range of bacterial strains. In vitro studies have demonstrated that these compounds can inhibit bacterial growth, suggesting their potential use in treating bacterial infections .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, sulfonamide derivatives have shown promise in reducing inflammation. The specific compound discussed has been investigated for its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the fluorophenyl and tolyl groups contributes significantly to its activity profile:
| Structural Feature | Impact on Activity |
|---|---|
| Sulfonamide Group | Enhances antibacterial and anticancer activity |
| Pyrazole Ring | Contributes to biological activity through receptor interactions |
| Fluorine Substitution | Increases lipophilicity and bioavailability |
Synthesis and Evaluation
A study published in a peer-reviewed journal synthesized this compound and evaluated its biological activity against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting its potential as a lead compound for further development .
Comparative Studies
Comparative studies with other sulfonamide derivatives have shown that the unique combination of the pyrazole structure with the sulfonamide enhances the overall efficacy of the compound against resistant strains of bacteria and various cancer types. This underscores the importance of structural modifications in developing new therapeutic agents .
Q & A
Q. Critical Conditions :
- Temperature control (<70°C to avoid decomposition).
- Anhydrous solvents (e.g., THF) for moisture-sensitive steps.
- Catalyst purity (e.g., Pd(PPh₃)₄ for coupling) .
Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Pyrazole Formation | Hydrazine + β-keto ester, HCl/EtOH | 60-75% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50-65% |
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, Et₃N | 70-85% |
Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.3–7.8 ppm; pyrazole CH₂ at δ 3.1–3.5 ppm) .
- LC-MS : Verify molecular weight (e.g., [M+H]⁺ = ~530 Da) and purity (>95%) .
- X-ray Crystallography : Resolve diastereomeric configurations (e.g., pyrazole ring puckering) .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced: How can reaction yields be optimized while minimizing byproducts in large-scale synthesis?
Answer:
Methodological Approaches :
- Statistical DoE : Use factorial design to optimize variables (e.g., catalyst loading, temperature). For example, a 2³ design reduced Pd waste by 40% in coupling steps .
- Flow Chemistry : Continuous processing improves heat/mass transfer, achieving 85% yield in sulfonylation vs. 70% in batch .
- In Situ Monitoring : Raman spectroscopy detects intermediates, enabling real-time adjustments .
Table 2 : Traditional vs. Flow Chemistry Comparison
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Reaction Time | 12–24 h | 2–4 h |
| Pd Catalyst Use | 5 mol% | 2.5 mol% |
| Purity | 90% | 95% |
Advanced: How should researchers address contradictory data in biological activity assays (e.g., IC₅₀ variability)?
Answer:
Strategies :
Assay Standardization :
- Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control buffer pH (7.4±0.2) .
Structural Analog Comparison :
- Compare with analogs (Table 3) to identify substituent effects on activity .
Binding Studies :
- X-ray crystallography or molecular docking (e.g., AutoDock Vina) to assess target interactions. Fluorophenyl groups may enhance hydrophobic binding .
Table 3 : Bioactivity of Structural Analogs
| Compound Modification | IC₅₀ (μM) | Target |
|---|---|---|
| o-Tolyl → 3-Fluorophenyl | 0.12 | COX-2 Inhibition |
| Ethanesulfonamide → Methyl | 2.5 | EGFR Kinase |
Advanced: What computational methods are effective for predicting reactivity and optimizing synthetic pathways?
Answer:
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in pyrazole cyclization .
- Reaction Path Search : Combine quantum mechanics (QM) and molecular dynamics (MD) to simulate Suzuki coupling barriers .
- Machine Learning : Train models on reaction databases (e.g., USPTO) to predict optimal solvents/catalysts, reducing trial runs by 60% .
Case Study : DFT-guided optimization reduced energy barriers in ethanesulfonamide addition from 28 kcal/mol to 18 kcal/mol using DMF as solvent .
Advanced: How can researchers resolve discrepancies in reported enzyme inhibition mechanisms involving this compound?
Answer:
- Mechanistic Probes :
- Mutagenesis Studies :
- Replace key residues (e.g., Ser530 in COX-2) to test sulfonamide interactions .
Example : Mutating Phe338 in EGFR kinase reduced compound affinity 100-fold, confirming hydrophobic pocket criticality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
